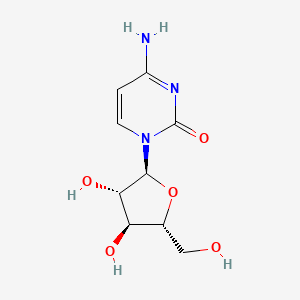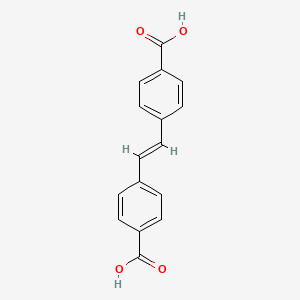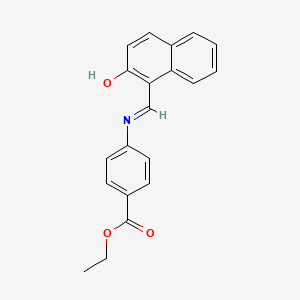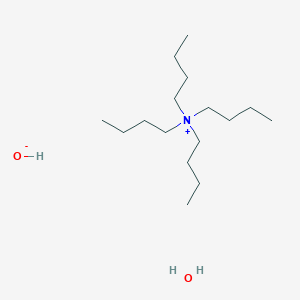
Tetrabutylammonium hydroxide hydrate
Descripción general
Descripción
Tetrabutylammonium hydroxide hydrate is a strong alkali containing a quaternary ammonium ion. It is widely used in organic synthesis due to its high solubility in organic solvents compared to conventional inorganic bases like potassium hydroxide and sodium hydroxide . The compound is typically available as a solution in water or alcohols and is known for its effectiveness as a phase-transfer catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrabutylammonium hydroxide hydrate is usually prepared in situ from tetrabutylammonium halides (e.g., tetrabutylammonium iodide) by reacting them with silver oxide or using an ion exchange resin . The reaction typically involves dissolving tetrabutylammonium iodide in methanol, followed by the addition of silver oxide. The mixture is then agitated vigorously and centrifuged to remove any precipitates .
Industrial Production Methods: In industrial settings, this compound can be produced by blending potassium hydroxide with methanol and adding this mixture to a solution of tetrabutylammonium bromide in methanol. The resulting mixture is filtered and precipitated under reduced pressure, followed by heating and refluxing to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetrabutylammonium hydroxide hydrate undergoes various types of reactions, including:
Substitution Reactions: It is commonly used in the benzylation of amines.
Deprotonation Reactions: It acts as a strong base for deprotonation reactions.
Generation of Dichlorocarbene: It is used to generate dichlorocarbene from chloroform.
Common Reagents and Conditions:
Silver Oxide: Used in the preparation of tetrabutylammonium hydroxide from tetrabutylammonium halides.
Methanol: Common solvent used in the preparation and reactions involving tetrabutylammonium hydroxide.
Major Products Formed:
Tetrabutylammonium Salts: Formed when tetrabutylammonium hydroxide reacts with various acids.
Dichlorocarbene: Generated from chloroform in the presence of tetrabutylammonium hydroxide.
Aplicaciones Científicas De Investigación
Tetrabutylammonium hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a base for the chemoselective allenylation of aldehydes and the hydroxyalkylation of phenols.
Biology: Employed in the dissolution of cellulose under room temperature conditions.
Medicine: Utilized in the synthesis of various pharmaceutical intermediates.
Industry: Acts as a phase-transfer catalyst in organic synthesis and as a curing accelerator for epoxy resins.
Mecanismo De Acción
Tetrabutylammonium hydroxide hydrate exerts its effects primarily through its strong basicity and ability to act as a phase-transfer catalyst. The quaternary ammonium ion facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reactions . The hydroxide ion acts as a nucleophile, participating in various substitution and deprotonation reactions .
Comparación Con Compuestos Similares
Tetraethylammonium Hydroxide: Similar in structure but with ethyl groups instead of butyl groups.
Tetramethylammonium Hydroxide: Contains methyl groups instead of butyl groups.
Tetrabutylphosphonium Hydroxide: Contains a phosphonium ion instead of an ammonium ion.
Uniqueness: Tetrabutylammonium hydroxide hydrate is unique due to its high solubility in organic solvents and its effectiveness as a phase-transfer catalyst. Its larger butyl groups provide steric hindrance, reducing the likelihood of side reactions compared to smaller quaternary ammonium compounds .
Propiedades
IUPAC Name |
tetrabutylazanium;hydroxide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQQNNGLDZEOBJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[OH-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



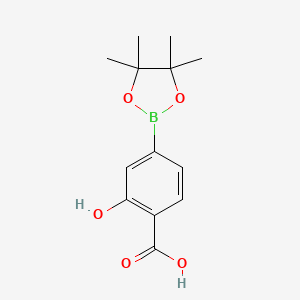
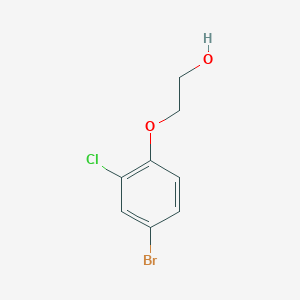

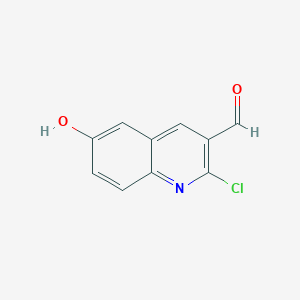




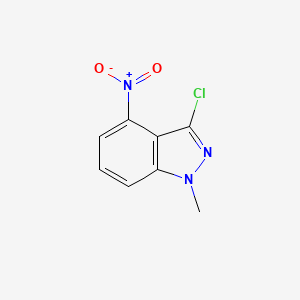
![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)
